Cas no 6555-04-0 (3-(4-acetamidophenyl)butanoic acid)

3-(4-Acetamidophenyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-acetamidophenyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The acetamido moiety enhances solubility and stability, while the carboxylic acid group provides reactivity for further derivatization. Its well-defined molecular architecture is advantageous for applications in drug development, particularly as an intermediate in the synthesis of bioactive molecules. The compound’s purity and consistent performance make it suitable for rigorous laboratory use. Its balanced hydrophilicity and lipophilicity further contribute to its utility in medicinal chemistry and material science applications.
3-(4-acetamidophenyl)butanoic acid structure
6555-04-0 structure
Product name:3-(4-acetamidophenyl)butanoic acid
CAS No:6555-04-0
MF:C12H15NO3
MW:221.252403497696
CID:6483282
PubChem ID:20697008

3-(4-acetamidophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-acetamidophenyl)butanoic acid
    • 6555-04-0
    • EN300-1869736
    • Inchi: 1S/C12H15NO3/c1-8(7-12(15)16)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: SCKRHFJBTPSGOE-UHFFFAOYSA-N
    • SMILES: OC(CC(C)C1C=CC(=CC=1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 1.2

3-(4-acetamidophenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869736-0.1g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
0.1g
$842.0 2023-09-18
Enamine
EN300-1869736-10g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
10g
$4114.0 2023-09-18
Enamine
EN300-1869736-1g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
1g
$956.0 2023-09-18
Enamine
EN300-1869736-0.25g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
0.25g
$880.0 2023-09-18
Enamine
EN300-1869736-0.05g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
0.05g
$803.0 2023-09-18
Enamine
EN300-1869736-5g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
5g
$2774.0 2023-09-18
Enamine
EN300-1869736-2.5g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
2.5g
$1874.0 2023-09-18
Enamine
EN300-1869736-10.0g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
10g
$4421.0 2023-05-26
Enamine
EN300-1869736-5.0g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
5g
$2981.0 2023-05-26
Enamine
EN300-1869736-0.5g
3-(4-acetamidophenyl)butanoic acid
6555-04-0
0.5g
$919.0 2023-09-18

Additional information on 3-(4-acetamidophenyl)butanoic acid

3-(4-Acetamidophenyl)Butanoic Acid (CAS No. 6555-04-0): A Comprehensive Overview

3-(4-Acetamidophenyl)Butanoic Acid, also known by its CAS registry number 6555-04-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenyl group substituted with an acetamide moiety and a butanoic acid chain. The molecule's structure lends it versatile properties, making it a valuable component in various applications.

The chemical formula of 3-(4-Acetamidophenyl)Butanoic Acid is C11H13NO2, with a molecular weight of 189.22 g/mol. Its structure consists of a benzene ring substituted at the para position with an acetamide group (-NHCOCH3) and a butanoic acid chain (-CH2CH2CH2COOH). This combination of functional groups provides the compound with both aromatic and carboxylic acid characteristics, which are essential for its reactivity and applications.

Recent studies have highlighted the potential of 3-(4-Acetamidophenyl)Butanoic Acid in drug discovery and development. Researchers have explored its role as a precursor for bioactive molecules, particularly in the design of novel antibiotics and anti-inflammatory agents. The compound's ability to form hydrogen bonds due to its carboxylic acid group makes it an attractive candidate for drug delivery systems, where such interactions are crucial for stability and bioavailability.

In addition to its pharmacological applications, 3-(4-Acetamidophenyl)Butanoic Acid has found utility in materials science. Its aromatic ring and functional groups make it suitable for use in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated the compound's potential as a building block for high-performance materials with tailored mechanical and thermal properties.

The synthesis of 3-(4-Acetamidophenyl)Butanoic Acid typically involves multi-step organic reactions. One common approach involves the Friedel-Crafts acylation of acetanilide followed by alkylation to introduce the butanoic acid chain. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

The compound's stability under various conditions has also been a focus of recent research. Studies have shown that 3-(4-Acetamidophenyl)Butanoic Acid exhibits good thermal stability up to 180°C, making it suitable for high-temperature applications. Its resistance to hydrolysis under neutral conditions further enhances its applicability in aqueous environments.

In conclusion, 3-(4-Acetamidophenyl)Butanoic Acid (CAS No. 6555-04-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry, pharmacology, and materials science.

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